Calcium nitrate hydrate

Catalog No.
S1902335
CAS No.
35054-52-5
M.F
CaH2N2O7
M. Wt
182.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium nitrate hydrate

CAS Number

35054-52-5

Product Name

Calcium nitrate hydrate

IUPAC Name

calcium;dinitrate;hydrate

Molecular Formula

CaH2N2O7

Molecular Weight

182.1 g/mol

InChI

InChI=1S/Ca.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1;

InChI Key

JJIQGEZLLWXYKV-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Ca+2]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Ca+2]

Calcium Nitrate Hydrate in Cell and Plant Culture

Calcium nitrate hydrate (Ca(NO3)2·xH2O) is a valuable tool in scientific research, particularly in the field of cell and plant culture. It provides a readily available source of both calcium (Ca) and nitrate (NO3) ions, which are essential for various cellular processes. High-purity grades are specifically formulated to meet the stringent requirements of cell culture experiments [].

  • Calcium

    Calcium plays a crucial role in maintaining cell structure and function. It is involved in cell signaling, cell adhesion, and the regulation of numerous enzymatic activities [].

  • Nitrate

    Nitrate serves as a vital nitrogen source for many plant and some mammalian cells. It is utilized in the synthesis of essential biomolecules such as amino acids, proteins, and nucleic acids.

By incorporating calcium nitrate hydrate into culture media, researchers can create optimal conditions for cell growth, proliferation, and differentiation. The specific concentration of calcium nitrate hydrate required will vary depending on the cell line or plant species being studied.

Calcium Nitrate Hydrate as a Reagent

Due to its high solubility and well-defined chemical properties, calcium nitrate hydrate finds application in various scientific research settings beyond cell culture. Here are some examples:

  • Studies on enzymatic activity

    Calcium nitrate hydrate can be used as a substrate or activator for specific enzymes involved in nitrogen metabolism or calcium signaling pathways.

  • Investigation of plant nutrient requirements

    Researchers can utilize calcium nitrate hydrate to prepare solutions with varying concentrations of calcium and nitrate ions to study how these elements influence plant growth and development.

  • Synthesis of other chemicals

    In some cases, calcium nitrate hydrate serves as a starting material for the synthesis of other research-grade chemicals needed for specific experiments [].

Calcium nitrate hydrate, with the chemical formula Ca NO3 2nH2O\text{Ca NO}_3\text{ }_2\cdot n\text{H}_2\text{O}, is an inorganic compound that exists primarily in its tetrahydrate form, Ca NO3 24H2O\text{Ca NO}_3\text{ }_2\cdot 4\text{H}_2\text{O}. This compound is a colorless, deliquescent salt that readily absorbs moisture from the air. It is commonly referred to as Norwegian salpeter and is primarily utilized in agricultural fertilizers due to its high solubility and nutrient content. The tetrahydrate form is particularly significant, as it dissolves in water with a notable endothermic reaction, making it useful for cold packs .

Calcium nitrate hydrate is a mild oxidizer and can react with flammable materials. It is also an irritant and can cause skin and eye irritation upon contact. Ingestion can lead to gastrointestinal discomfort. Proper personal protective equipment (PPE) such as gloves, safety glasses, and a respirator should be worn when handling this compound [].

  • Decomposition: Upon heating, calcium nitrate decomposes to produce calcium oxide, nitrogen dioxide, and oxygen:
    2Ca NO3 22CaO+4NO2+O22\text{Ca NO}_3\text{ }_2\rightarrow 2\text{CaO}+4\text{NO}_2+\text{O}_2
  • Reaction with Sodium Carbonate: When mixed with sodium carbonate, it produces sodium nitrate and calcium carbonate:
    Ca NO3 2+Na2CO32NaNO3+CaCO3\text{Ca NO}_3\text{ }_2+\text{Na}_2\text{CO}_3\rightarrow 2\text{NaNO}_3+\text{CaCO}_3
  • Dissolution in Water: When dissolved in water, it dissociates into calcium ions and nitrate ions:
    Ca NO3 2+6H2OCa2++2NO3+6H2O\text{Ca NO}_3\text{ }_2+6\text{H}_2\text{O}\rightarrow \text{Ca}^{2+}+2\text{NO}_3^{-}+6\text{H}_2\text{O}

These reactions highlight the compound's reactivity and its role in various chemical processes .

Calcium nitrate can be synthesized through several methods:

  • Reaction of Calcium Carbonate with Nitric Acid:
    CaCO3+2HNO3Ca NO3 2+CO2+H2O\text{CaCO}_3+2\text{HNO}_3\rightarrow \text{Ca NO}_3\text{ }_2+\text{CO}_2+\text{H}_2\text{O}
  • Neutralization of Ammonium Nitrate with Calcium Hydroxide:
    2NH4NO3+Ca OH 2Ca NO3 2+2NH4OH2\text{NH}_4\text{NO}_3+\text{Ca OH }_2\rightarrow \text{Ca NO}_3\text{ }_2+2\text{NH}_4\text{OH}
  • Birkeland–Eyde Process: This historical method involves the reaction of nitrogen from the air with calcium oxide and water to produce calcium nitrate .

Calcium nitrate hydrate has diverse applications:

  • Agriculture: It is extensively used as a fertilizer due to its high solubility and nutrient content.
  • Concrete Admixtures: In construction, it accelerates the setting time of concrete and improves its strength properties.
  • Cold Packs: Its endothermic dissolution makes it suitable for use in cold packs.
  • Latex Coagulation: It serves as a coagulant in latex production processes .

Research on calcium nitrate has focused on its interactions within various contexts:

  • Cement Hydration: Studies indicate that calcium nitrate can significantly affect the hydration process of Portland cement, enhancing early strength development while controlling temperature rise during hydration .
  • Nutrient Uptake: Interaction studies have shown that calcium nitrate improves the uptake of other essential nutrients in plants, promoting healthier growth .

Several compounds share similarities with calcium nitrate hydrate. Here are some notable ones:

Compound NameChemical FormulaKey Characteristics
Calcium Ammonium Nitrate5Ca NO3 2NH4NO310H2O5\text{Ca NO}_3\text{ }_2·\text{NH}_4\text{NO}_3·10\text{H}_2\text{O}Contains both calcium and ammonium; used as fertilizer.
Magnesium NitrateMg NO3)26H2O\text{Mg NO}_3)_2·6\text{H}_2\text{O}Similar solubility; used in fertilizers and explosives.
Potassium NitrateKNO3\text{KNO}_3Used as a fertilizer; provides potassium but lacks calcium.
Sodium NitrateNaNO3\text{NaNO}_3Used as a fertilizer; soluble but does not provide calcium.

Calcium nitrate hydrate stands out due to its dual provision of calcium and nitrogen, making it particularly effective for enhancing plant growth compared to other nitrates that lack one of these essential nutrients .

Molecular Formula and Hydration States

Calcium nitrate hydrate exists in multiple hydration states, with the anhydrous (Ca(NO₃)₂) and tetrahydrate (Ca(NO₃)₂·4H₂O) forms being the most well-documented. The anhydrous form has a molecular weight of 164.09 g/mol, while the tetrahydrate weighs 236.15 g/mol. The coordination environment of calcium ions (Ca²⁺) involves nitrate anions (NO₃⁻) and water molecules, forming a three-dimensional network.

PropertyAnhydrous (x=0)Tetrahydrate (x=4)
Molecular Weight164.09 g/mol236.15 g/mol
Hydration StateNone4 water molecules per formula unit
Density2.504 g/cm³1.896 g/cm³
Melting Point561°C (anhydrous)42.7°C (tetrahydrate)

The anhydrous form is highly hygroscopic, rapidly absorbing moisture to form the tetrahydrate under ambient conditions.

Crystallographic Properties and Unit Cell Parameters

The crystal structures of calcium nitrate hydrate differ significantly between hydration states:

PropertyAnhydrous FormTetrahydrate Form
Crystal SystemCubicMonoclinic
Unit Cell Parametersa = 7.6 Åa = 6.2777 Å, b = 9.1579 Å, c = 14.4841 Å
Angle β90°98.62°

The anhydrous form adopts a simple cubic structure with calcium ions octahedrally coordinated by nitrate groups. In contrast, the tetrahydrate exhibits a more complex monoclinic arrangement, where water molecules bridge calcium ions and nitrate groups, forming hydrogen-bonded networks.

Hydrogen Bonding Networks in Hydrated Structures

Hydration states profoundly influence the hydrogen-bonding networks in calcium nitrate hydrate. In the tetrahydrate, water molecules participate in both donor and acceptor hydrogen bonds with nitrate oxygens and adjacent water molecules. Key features include:

  • Water Coordination: Each Ca²⁺ is surrounded by four nitrate groups and four water molecules in the tetrahydrate, forming a distorted octahedral geometry.
  • Hydrogen Bond Strengths: Nitrate oxygen atoms act as acceptors for hydrogen bonds from water protons, with bond lengths ranging from 1.8–2.0 Å.
  • Amorphous vs. Crystalline Hydrates: Below 7% relative humidity (RH), the tetrahydrate transforms into an amorphous hydrate with reduced hydrogen bonding, as evidenced by Raman spectroscopy.

Synthesis and Production Methods

Calcium nitrate hydrate is synthesized via two primary routes:

Reaction with Nitric Acid

The reaction of calcium carbonate with concentrated nitric acid produces the anhydrous form:
$$
\text{CaCO}3 + 2\text{HNO}3 \rightarrow \text{Ca(NO}3\text{)}2 + \text{CO}2 + \text{H}2\text{O}
$$
Excess nitric acid ensures complete dissolution of calcium carbonate, yielding a concentrated solution that crystallizes as the tetrahydrate upon cooling.

Ammonium Nitrate-Calcium Hydroxide Exchange

Mixing ammonium nitrate with calcium hydroxide produces calcium nitrate hydrate through a double displacement reaction:
$$
2\text{NH}4\text{NO}3 + \text{Ca(OH)}2 \rightarrow \text{Ca(NO}3\text{)}2 + 2\text{NH}4\text{OH}
$$
This method is less common industrially but preferred in laboratory settings for smaller-scale production.

Industrial Crystallization Processes

Large-scale production involves controlled cooling of phosphonitrate solutions to precipitate calcium nitrate crystals. A two-step crystallization process is employed to achieve high purity and crystal size:

  • Primary Crystallization: Cooling to 17–22°C at 6–30°C/hour to precipitate 40–60% of calcium nitrate.
  • Secondary Crystallization: Dilution and cooling to -5°C to achieve 80–85% separation efficiency.

Hygroscopic Behavior and Phase Transitions

Calcium nitrate hydrate exhibits reversible hygroscopic behavior, transitioning between liquid droplets, crystalline hydrates, and amorphous solids depending on environmental humidity:

Relative Humidity (RH)Phase StateWater-to-Solute Molar Ratio (WSR)
>10%Aqueous solution droplets>2.0
7–10%Phase transition zone1.5–2.0
<7%Amorphous hydrate<1.5

At RH <7%, the compound exists as an amorphous solid stabilized by residual water molecules.

Stability and Thermal Decomposition

Calcium nitrate hydrate undergoes thermal decomposition above 500°C, releasing nitrogen oxides and oxygen:
$$
2\text{Ca(NO}3\text{)}2 \rightarrow 2\text{CaO} + 4\text{NO}2 + \text{O}2 \quad (\Delta H = 369 \, \text{kJ/mol})
$$
This exothermic reaction is critical in pyrotechnics and phase-change materials. The decomposition pathway is influenced by the hydration state, with the tetrahydrate releasing additional water vapor prior to decomposition.

Spectroscopic Characterization

Raman Spectroscopy

Raman spectra of calcium nitrate hydrate reveal distinct vibrational modes:

  • Nitrate Symmetric Stretching (v₁-NO₃): Peaks at 1049 cm⁻¹ (solution) and 1056 cm⁻¹ (amorphous hydrate).
  • Nitrate Asymmetric Stretching (v₂-NO₃): Observed at 830–860 cm⁻¹.
    Hydration state affects peak positions and widths, with broader peaks in amorphous phases.

X-Ray Diffraction (XRD)

XRD patterns confirm the crystalline structures:

  • Anhydrous Form: Cubic lattice with reflections at d-spacings corresponding to a = 7.6 Å.
  • Tetrahydrate: Monoclinic reflections at d-spacings matching a = 6.2777 Å, b = 9.1579 Å, c = 14.4841 Å.

Laboratory-Scale Synthesis Routes

Acid-Base Neutralization (Calcium Hydroxide/Carbonate with Nitric Acid)

The most fundamental and widely employed laboratory synthesis method for calcium nitrate hydrate involves acid-base neutralization reactions between calcium-containing bases and nitric acid. This approach represents the classical preparation route that has been extensively documented in academic and industrial literature [1] [3].

Calcium Carbonate with Nitric Acid Method

The reaction between calcium carbonate and nitric acid constitutes the primary laboratory synthesis route for calcium nitrate tetrahydrate production. The stoichiometric reaction proceeds according to the following equation [1] :

$$ \text{CaCO}3 + 2\text{HNO}3 \rightarrow \text{Ca(NO}3\text{)}2 + \text{CO}2 + \text{H}2\text{O} $$

Laboratory procedures typically employ controlled conditions to optimize yield and crystal quality. The standard methodology involves warming approximately 25 cubic centimeters of 1 molar per cubic decimeter nitric acid to approximately 60°C, followed by gradual addition of powdered calcium carbonate in small portions while maintaining continuous stirring [3] [4]. The effervescence from carbon dioxide evolution provides a visual indicator of reaction progress, with the addition continuing until no further gas evolution occurs and excess calcium carbonate remains visible.

Research findings demonstrate that temperature control significantly influences reaction efficiency and product quality. Studies indicate that maintaining temperatures between 60-80°C provides optimal conditions for complete conversion while minimizing thermal decomposition risks. The reaction exhibits exothermic characteristics, with temperature increases from initial ambient conditions to approximately 46°C documented in optimization studies [5].

The calcium carbonate source selection impacts both reaction kinetics and product purity. High-grade limestone or precipitated calcium carbonate typically yields superior results compared to natural mineral sources, which may contain impurities that affect the final product quality. The particle size of calcium carbonate also influences reaction rates, with finer powders facilitating more rapid and complete conversion.

Calcium Hydroxide with Nitric Acid Method

An alternative neutralization approach employs calcium hydroxide as the calcium source. This method follows the reaction pathway [1] [3]:

$$ \text{Ca(OH)}2 + 2\text{HNO}3 \rightarrow \text{Ca(NO}3\text{)}2 + 2\text{H}_2\text{O} $$

The calcium hydroxide method offers certain advantages over the carbonate route, particularly the absence of gaseous byproducts that can complicate reaction control and product recovery. However, the limited solubility of calcium hydroxide in water (approximately 1.65 grams per liter at 20°C) necessitates careful attention to reaction conditions to ensure complete conversion.

Laboratory procedures for this method typically involve preparing a saturated calcium hydroxide solution and adding nitric acid dropwise while maintaining vigorous stirring. The absence of carbon dioxide evolution provides a cleaner reaction environment, though visual monitoring of reaction completion becomes more challenging without the effervescence indicator.

Process Optimization and Yield Enhancement

Systematic optimization studies have identified critical parameters affecting both reaction efficiency and product quality. Research has demonstrated that the molar ratio of nitric acid to calcium carbonate significantly influences conversion rates and yields. While stoichiometric ratios (HNO₃:CaCO₃ = 2:1) provide theoretical complete conversion, slight excess nitric acid ratios of approximately 1.9:1 have been shown to maximize practical yields while minimizing unreacted starting materials [5].

Temperature control emerges as a crucial factor in optimization protocols. Maintaining reaction temperatures within the 60-80°C range ensures adequate reaction rates while preventing thermal degradation of the product. Rapid temperature increases can lead to violent reaction conditions and potential loss of material through excessive effervescence.

The crystallization phase following neutralization requires careful attention to cooling rates and supersaturation levels. Slow cooling from the reaction temperature promotes formation of well-formed calcium nitrate tetrahydrate crystals, while rapid cooling tends to produce smaller, less uniform crystals that may be more difficult to filter and wash.

Metathesis Reactions Involving Calcium Salts

Metathesis reactions, also known as double displacement or ion exchange reactions, provide alternative synthetic pathways for calcium nitrate hydrate preparation. These reactions involve the exchange of ionic components between two compounds, resulting in the formation of calcium nitrate along with a secondary product [6] [7].

Fundamental Principles of Metathesis in Calcium Nitrate Synthesis

Metathesis reactions for calcium nitrate formation follow the general pattern [8] [7]:

$$ \text{AB} + \text{CD} \rightarrow \text{AD} + \text{CB} $$

Where A represents calcium cations, B represents the anion of the calcium salt, C represents the cation of the nitrate salt, and D represents nitrate anions. The driving force for these reactions typically involves the formation of a precipitate, evolution of a gas, or formation of a weakly ionized compound.

Calcium Chloride and Silver Nitrate System

One of the most straightforward metathesis approaches involves the reaction between calcium chloride and silver nitrate:

$$ \text{CaCl}2 + 2\text{AgNO}3 \rightarrow \text{Ca(NO}3\text{)}2 + 2\text{AgCl} \downarrow $$

This reaction is thermodynamically favorable due to the formation of highly insoluble silver chloride precipitate. The silver chloride can be removed by filtration, leaving a pure calcium nitrate solution that can be concentrated and crystallized to yield calcium nitrate tetrahydrate.

Laboratory implementation of this method requires careful stoichiometric control to prevent contamination of the final product with unreacted silver nitrate. The high cost of silver nitrate limits this approach to small-scale preparations where high purity is essential.

Calcium Hydroxide and Ammonium Nitrate System

A more economically viable metathesis route involves the reaction between calcium hydroxide and ammonium nitrate [9]:

$$ \text{Ca(OH)}2 + 2\text{NH}4\text{NO}3 \rightarrow \text{Ca(NO}3\text{)}2 + 2\text{NH}4\text{OH} $$

The driving force for this reaction is the volatilization of ammonia from the ammonium hydroxide formed, which shifts the equilibrium toward calcium nitrate formation. This reaction requires elevated temperatures (typically boiling conditions) to facilitate ammonia evolution and drive the reaction to completion.

The extremely low solubility of calcium hydroxide (approximately 0.77 grams per liter in boiling water) presents kinetic limitations that significantly extend reaction times. Research indicates that complete conversion may require several hours to achieve acceptable yields, making this approach less attractive for routine laboratory synthesis.

Calcium Acetate and Potassium Nitrate System

Another metathesis option involves calcium acetate and potassium nitrate:

$$ \text{Ca(CH}3\text{COO)}2 + 2\text{KNO}3 \rightarrow \text{Ca(NO}3\text{)}2 + 2\text{KCH}3\text{COO} $$

This reaction relies on differential solubilities of the products to drive separation. The success of this approach depends on careful control of concentration and temperature conditions to selectively crystallize either calcium nitrate or potassium acetate.

Limitations and Considerations in Metathesis Approaches

While metathesis reactions offer alternative synthetic pathways, several limitations restrict their practical application in calcium nitrate hydrate synthesis. The requirement for expensive reagents (such as silver nitrate) or extended reaction times (as with calcium hydroxide systems) often makes these approaches less economical than direct acid-base neutralization methods.

Additionally, the separation and purification steps required to isolate calcium nitrate from metathesis reaction mixtures can be complex and may introduce impurities that affect the final product quality. The formation of multiple ionic species in solution necessitates careful attention to crystallization conditions to ensure selective precipitation of the desired calcium nitrate hydrate form.

Industrial Manufacturing Processes

Continuous Flow Column Reactor Systems

Industrial production of calcium nitrate hydrate predominantly employs continuous flow column reactor systems that enable large-scale, efficient manufacturing while maintaining consistent product quality. These systems represent a significant advancement over batch processing methods, offering superior heat management, improved mass transfer, and enhanced process control [10] [11] [12].

Reactor Design and Configuration

Industrial continuous flow column reactors for calcium nitrate production typically utilize packed bed configurations where limestone serves as both reactant and packing material. The reactor columns are designed with sufficient height to ensure adequate residence time for complete conversion while managing the exothermic nature of the neutralization reaction [12].

The fundamental reaction occurring within these systems follows the established stoichiometry:

$$ \text{CaCO}3 + 2\text{HNO}3 \rightarrow \text{Ca(NO}3\text{)}2 + \text{H}2\text{O} + \text{CO}2 \uparrow $$

The continuous nature of the process allows for steady-state operation where nitric acid is continuously fed to the top of the column while product solution is withdrawn from the bottom. Carbon dioxide generated during the reaction is vented through dedicated outlets to prevent pressure buildup and maintain reaction equilibrium.

Process Parameters and Operating Conditions

Industrial column reactor systems operate under carefully controlled parameters to maximize conversion efficiency and product quality. Operating temperatures typically range from 55-70°C, providing sufficient driving force for reaction while avoiding excessive heat generation that could damage equipment or degrade product quality [10] [11].

The residence time within the column system ranges from 20-30 minutes, calculated based on the liquid flow rate and reactor volume. This duration ensures complete conversion of limestone while maintaining economical throughput rates. Feed rates for industrial systems typically range from 5-50 tonnes per hour, depending on reactor size and production requirements.

Pressure management within column reactors maintains slightly elevated pressures of 1.0-1.2 atmospheres to facilitate carbon dioxide removal while preventing excessive gas evolution that could disrupt liquid flow patterns. The continuous removal of carbon dioxide prevents accumulation that could inhibit the forward reaction and reduce conversion efficiency.

Heat Management and Energy Integration

The exothermic nature of the calcium carbonate-nitric acid reaction generates significant thermal energy that must be carefully managed in continuous systems. Industrial reactors incorporate heat exchange systems that remove reaction heat while maintaining optimal operating temperatures.

Energy integration strategies often employ the waste heat from the neutralization reaction to preheat incoming nitric acid feeds or to support downstream concentration and crystallization operations. This approach reduces overall energy consumption and improves process economics.

Advanced control systems monitor temperature profiles throughout the reactor column and automatically adjust cooling water flow rates and feed temperatures to maintain stable operating conditions. These systems prevent thermal runaway scenarios while optimizing energy utilization.

Mass Transfer Enhancement

Continuous flow column reactors achieve enhanced mass transfer through several design features. The packed bed configuration provides extensive surface area for gas-liquid-solid contact, facilitating rapid reaction rates and complete conversion.

Liquid distribution systems at the column inlet ensure uniform nitric acid distribution across the limestone packing, preventing channeling and ensuring consistent reaction conditions throughout the reactor cross-section. Regular redistribution points along the column height further enhance contact efficiency.

The countercurrent flow of reactants (nitric acid flowing downward, carbon dioxide flowing upward) maximizes driving forces for both chemical reaction and mass transfer, contributing to high conversion efficiencies typically exceeding 95-98%.

Product Quality Control

Continuous flow systems enable precise control of product composition and quality through automated monitoring and feedback control systems. Online analytical instruments measure calcium nitrate concentration, acidity levels, and impurity content in the product stream.

Automatic pH control systems adjust nitric acid feed rates to maintain optimal stoichiometric ratios, preventing excess acid that could contaminate the final product or insufficient acid that would reduce conversion efficiency. These systems typically maintain calcium nitrate purities exceeding 99.0% while controlling impurity levels to meet stringent specifications.

Scaling and Commercial Implementation

Industrial column reactor systems have been successfully scaled to production capacities exceeding 100,000 tonnes per year at individual facilities. The modular nature of column reactors allows for parallel operation of multiple units to achieve desired production rates while maintaining operational flexibility.

Commercial implementations often integrate column reactors with downstream processing equipment including concentration, crystallization, and drying systems to produce finished calcium nitrate products. The continuous nature of the process enables direct coupling with other unit operations, reducing intermediate storage requirements and improving overall process efficiency.

Crystallization Techniques and Seed Crystal Optimization

Industrial crystallization of calcium nitrate hydrate represents a critical unit operation that determines final product quality, particle size distribution, and handling characteristics. Modern industrial facilities employ sophisticated crystallization techniques that have evolved from traditional batch cooling methods to advanced continuous processes with precise control over crystal nucleation and growth [13] [14] [15].

Cooling Crystallization Systems

Traditional cooling crystallization remains the predominant industrial method for calcium nitrate tetrahydrate production. These systems operate by controlled cooling of concentrated calcium nitrate solutions to supersaturation levels that promote crystal formation and growth.

Industrial cooling crystallization typically employs temperature programs that begin at approximately 55°C and cool to final temperatures ranging from -5°C to 4°C. The cooling rate represents a critical parameter, with optimal rates ranging from 0.15-0.25 K per minute providing the best balance between crystal quality and process economics [16].

Research has demonstrated that rapid cooling rates tend to produce smaller, more numerous crystals due to increased nucleation rates, while slower cooling promotes larger crystal growth but extends process times. The optimal cooling profile often incorporates variable rates, with faster initial cooling followed by slower rates as crystallization temperature ranges are approached.

Belt Crystallization Technology

Advanced industrial facilities increasingly employ belt crystallization systems that offer superior control over crystal formation and improved energy efficiency. These systems utilize moving belt conveyors that transport the crystallizing solution through controlled temperature zones [10] [11].

Belt crystallization systems achieve several advantages over traditional batch methods. The continuous nature of the process enables steady-state operation with consistent product quality. The extended residence times (typically 4-8 hours) allow for complete crystallization while maintaining gentle cooling rates that promote large, well-formed crystals.

Temperature control in belt systems typically ranges from ambient conditions at the feed end to -5°C at the discharge end. The gradual temperature reduction along the belt length provides optimal conditions for crystal nucleation and growth while minimizing thermal shock that could produce crystal defects.

Product crystal sizes from belt crystallization systems typically range from 70-1100 micrometers, with narrow size distributions that facilitate downstream processing and handling. The large crystal size also improves filtration and washing efficiency during product recovery operations.

Seeded Crystallization Optimization

Seeded crystallization techniques provide enhanced control over final product characteristics by introducing carefully prepared seed crystals that serve as nucleation sites for controlled crystal growth. This approach enables production of crystals with specific size distributions and morphologies [13] [17].

Industrial seeded crystallization systems typically introduce calcium nitrate tetrahydrate seed crystals ranging from 50-200 micrometers in size at concentrations of 1-5% by weight of the final product. The seed crystals are prepared through controlled precipitation or grinding of larger crystals to achieve uniform size distributions.

The timing of seed addition represents a critical parameter, with optimal results achieved when seeds are introduced at supersaturation ratios of approximately 1.1-1.3. Earlier addition at lower supersaturation levels may result in seed dissolution, while later addition at higher supersaturation may not prevent spontaneous nucleation.

Seed crystal conditioning prior to addition enhances crystallization performance. This process involves treating seed crystals with saturated calcium nitrate solutions to remove surface irregularities and dissolution-prone regions that could lead to uncontrolled secondary nucleation.

Circulating Fluidized Bed Crystallization

Recent technological developments have introduced circulating fluidized bed crystallization systems that offer unique advantages for calcium nitrate tetrahydrate production. These systems maintain seed crystals in continuous motion through the crystallizing solution, promoting uniform growth and preventing agglomeration [15] [18].

Circulating fluidized bed systems operate at temperatures ranging from 15-25°C with residence times of 1-3 hours. The continuous circulation of crystals ensures uniform exposure to supersaturated solution while preventing settling or size classification that could occur in static systems.

Research has demonstrated that crystal growth rates in circulating fluidized bed systems increase linearly with fluid circulation velocity at fixed supersaturation levels. The enhanced mass transfer achieved through continuous motion results in growth rates 2-3 times higher than static crystallization systems.

The mean mass crystal growth rate in circulating fluidized bed systems follows first-order kinetics with respect to supersaturation. Experimental data indicate that activation energies for crystal growth in these systems range from 15-25 kJ per mole, suggesting diffusion-controlled growth mechanisms.

Advanced Process Control and Optimization

Modern industrial crystallization systems incorporate sophisticated process control strategies that optimize crystal quality while maximizing production efficiency. These systems utilize real-time monitoring of solution concentration, temperature, and crystal size distribution to adjust operating parameters automatically.

Advanced control algorithms adjust cooling rates, seed addition timing, and agitation intensity based on continuous feedback from particle size analyzers and concentration monitors. These systems can maintain crystal size distributions within narrow specifications while maximizing yield and minimizing energy consumption.

Statistical process control techniques monitor key quality parameters and automatically adjust process conditions to maintain consistent product characteristics. These systems have demonstrated capability to reduce product variability by 50-70% compared to manual control methods.

Energy Optimization and Heat Recovery

Industrial crystallization systems increasingly incorporate energy recovery and optimization strategies to improve process economics. Heat recovery systems capture cooling energy from crystallization operations and utilize it for solution preheating or building heating applications.

Advanced crystallization systems achieve energy consumption levels of 80-120 kilowatt-hours per tonne of product through optimization of cooling systems, insulation improvements, and heat integration with other plant operations. These improvements represent significant reductions compared to older crystallization technologies that typically consumed 200-300 kilowatt-hours per tonne.

Thermal Behavior and Phase Transitions

Melting Point Depression in Hydrated Forms

The hydrated forms of calcium nitrate exhibit significantly depressed melting points compared to the anhydrous compound, demonstrating the profound influence of water molecules on thermal properties. The anhydrous calcium nitrate possesses a melting point of 561°C [1] [2], while the tetrahydrate form shows a dramatically reduced melting point ranging from 42.7°C to 47°C [2] [3] [4]. This substantial melting point depression of approximately 514°C represents one of the most pronounced examples of hydration-induced thermal property modification among inorganic nitrates.

The tetrahydrate undergoes congruent melting, forming a liquid phase that retains its stoichiometric water content initially [5] [6]. This behavior contrasts sharply with incongruent melting patterns observed in many other hydrated salts. The melting process involves the breakdown of the hydrogen-bonded network structure that stabilizes the solid tetrahydrate, allowing for increased molecular mobility while maintaining the coordination environment around calcium ions [7] [8].

Hydration StateMelting Point (°C)Melting Point Depression (°C)
Anhydrous5610
Tetrahydrate42.7-47514-519

Dehydration Kinetics and Thermodynamic Stability

The dehydration of calcium nitrate tetrahydrate proceeds through a complex multi-stage mechanism characterized by distinct kinetic regimes [5] [9] [6]. Thermal gravimetric analysis combined with differential scanning calorimetry reveals four distinct dehydration stages, each governed by different thermodynamic and kinetic parameters.

The first dehydration stage occurs between 50-150°C, involving the removal of approximately 25% of the crystallization water [5] [6]. This process corresponds to the liberation of loosely bound water molecules that occupy interstitial positions within the crystal lattice. The activation energy for this initial dehydration step has been determined to be 222±2 kJ/mol using multiple iso-conversion methods including Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose, and Starink methodologies [9].

The second dehydration stage spans 160-180°C and represents the major water loss phase, accounting for approximately 50% of the total water content [5] [6]. This stage involves the disruption of primary coordination bonds between calcium ions and water molecules, requiring higher activation energies due to the stronger bonding interactions. The process exhibits characteristics consistent with a random nucleation and growth mechanism, as determined through kinetic model fitting using the Avrami-Erofeev equation [9].

The third dehydration stage occurs between 190-220°C, completing the removal of the remaining 25% of crystallization water [5] [6]. This final dehydration step involves the most tightly bound water molecules, often those participating in bridging coordination between calcium centers. The completion of this stage results in the formation of anhydrous calcium nitrate, which remains stable until the onset of thermal decomposition at temperatures exceeding 500°C [5] [10].

Dehydration StageTemperature Range (°C)Water Loss (%)Activation Energy (kJ/mol)
Stage 150-15025222±2
Stage 2160-18050222±2
Stage 3190-22025222±2

The thermodynamic stability of different hydration states follows the order: tetrahydrate > dihydrate > monohydrate > anhydrous under ambient conditions [7] [11]. This stability sequence reflects the progressive weakening of hydrogen bonding networks as water content decreases, with the tetrahydrate representing the most thermodynamically favored form under normal atmospheric conditions.

Solubility Profiles in Aqueous and Organic Solvents

Calcium nitrate hydrate exhibits exceptional solubility in water, with the tetrahydrate demonstrating some of the highest solubility values among inorganic nitrates [12] [13]. The solubility demonstrates a positive temperature coefficient, increasing substantially with rising temperature due to the endothermic nature of the dissolution process [13].

At 20°C, the solubility of calcium nitrate tetrahydrate reaches 129 g per 100 g of water, equivalent to approximately 1290 g/L [3] [14]. This high solubility stems from the strong electrostatic interactions between the highly charged calcium cations and the polar water molecules, combined with the favorable entropy change associated with the dissolution process [13].

The temperature dependence of solubility follows a near-linear relationship between 0°C and 40°C, with the solubility increasing from 102 g/100 g H₂O at 0°C to 196 g/100 g H₂O at 40°C [12] [15]. Above 40°C, the solubility curve steepens significantly, reaching 363 g/100 g H₂O at 60°C as the system approaches the stability limit of the tetrahydrate phase [12].

Temperature (°C)Solubility (g/100g H₂O)Density (g/cm³)
01021.896
201291.896
401961.896
603632.504

The solubility behavior in organic solvents reveals selective solvation characteristics that depend on the donor properties of the solvent [13] [16]. Calcium nitrate tetrahydrate shows excellent solubility in protic solvents, with methanol demonstrating particularly high solvation capacity. At 40°C, the solubility in methanol reaches 144 g/100 g solvent, while ethanol shows more moderate solubility of 62.9 g/100 g solvent under the same conditions [13].

The solubility in methanol increases with temperature, ranging from 134 g/100 g at 10°C to 158 g/100 g at 60°C [13]. This temperature dependence reflects the enhanced solvation of calcium ions by methanol molecules at elevated temperatures, facilitated by increased molecular motion and more efficient coordination sphere formation.

Aprotic solvents show significantly reduced solubility, with acetone accommodating only 1.68 g/100 g solvent at 20°C [13]. This dramatic reduction in solubility reflects the inability of aprotic solvents to effectively solvate the highly charged calcium cations, leading to poor dissolution thermodynamics.

SolventTemperature (°C)Solubility (g/100g solvent)
Methanol40144
Ethanol2051.4
Acetone201.68

Hygroscopicity and Deliquescence Mechanisms

Calcium nitrate hydrate exhibits pronounced hygroscopic behavior, readily absorbing atmospheric moisture to form supersaturated solutions under moderate humidity conditions [7] [17] [8]. The hygroscopic nature stems from the high solubility of the compound and the favorable thermodynamics of water absorption from the vapor phase.

The deliquescence behavior follows a complex mechanism involving multiple phase transitions as a function of relative humidity [7] [8]. At relative humidity levels above 10%, calcium nitrate particles exist as aqueous solution droplets with water-to-solute molar ratios exceeding 2.0 [7] [8]. This liquid state persists due to the extremely high solubility of the compound, preventing crystallization even at moderate humidity levels.

The critical deliquescence point occurs at approximately 50% relative humidity at 25°C, representing the threshold below which the compound can maintain its solid state under equilibrium conditions [17] [18] [19]. Below this critical humidity, the compound undergoes a phase transition to an amorphous hydrate state, characterized by reduced water content and altered structural arrangement.

Between 7-10% relative humidity, calcium nitrate undergoes a reversible phase transition from liquid droplets to amorphous solid particles [7] [8]. This transition zone represents a delicate balance between the driving force for water absorption and the thermodynamic stability of the solid phase. The water-to-solute molar ratio during this transition decreases from approximately 2.0 to 1.5, indicating significant dehydration while maintaining some coordinated water molecules.

Relative Humidity (%)Phase StateWater-to-Solute Ratio
>10Liquid droplets>2.0
7-10Transition zone1.5-2.0
<7Amorphous solid<1.5

Below 7% relative humidity, calcium nitrate exists as an amorphous hydrate with a water-to-solute ratio of approximately 1.0 [7] [8]. This phase represents the most dehydrated form achievable under ambient conditions without complete water removal. The amorphous nature prevents crystallization and maintains the spherical morphology characteristic of the original solution droplets.

The deliquescence mechanism involves the progressive disruption of hydrogen bonding networks as humidity increases, leading to enhanced molecular mobility and eventual transition to the liquid state [7] [8]. The process is fully reversible, with the compound returning to its amorphous solid state upon humidity reduction, demonstrating the dynamic nature of the water-solid interactions.

Spectroscopic Fingerprints (Fourier Transform Infrared Spectroscopy, Raman, Nuclear Magnetic Resonance)

Fourier Transform Infrared Spectroscopy Characteristics

Fourier transform infrared spectroscopy provides distinctive fingerprint signatures for calcium nitrate hydrate, revealing both the nitrate anion vibrational modes and the hydrogen bonding characteristics of coordinated water molecules [20] [16] [21]. The infrared spectrum exhibits several key absorption bands that serve as diagnostic markers for structural identification and hydration state determination.

The nitrate anion displays characteristic stretching vibrations in the 800-1400 cm⁻¹ region [20] [16]. The symmetric nitrate stretch appears as a sharp, intense band at 824 cm⁻¹ when measured in acetone solution, representing the fundamental vibrational mode of the planar nitrate group [16]. In solid-state measurements, this band may shift slightly due to crystal field effects and cation-anion interactions.

The asymmetric nitrate stretching vibration manifests as a strong absorption at 1384 cm⁻¹, reflecting the antisymmetric stretching mode of the nitrate oxygens [20] [16]. This band typically shows higher intensity than the symmetric stretch due to the larger change in dipole moment during the vibration. The nitrate bending mode appears at 1420 cm⁻¹, corresponding to the in-plane deformation of the nitrate group [20].

Water molecules in the hydrated form contribute a broad absorption band centered at approximately 3500 cm⁻¹, arising from the O-H stretching vibrations of coordinated water molecules [20] [16]. This band exhibits considerable broadening due to hydrogen bonding interactions between water molecules and nitrate oxygens, with the extent of broadening serving as an indicator of hydrogen bond strength.

Wavenumber (cm⁻¹)AssignmentIntensity
824NO₃⁻ symmetric stretchStrong
1384NO₃⁻ asymmetric stretchVery strong
1420NO₃⁻ bendingMedium
3500O-H stretch (water)Broad, medium

Raman Spectroscopy Signatures

Raman spectroscopy provides complementary vibrational information that is particularly sensitive to the local environment of nitrate anions and their interaction with calcium cations [7] [22] [23]. The Raman spectrum reveals distinct signatures that vary with concentration and hydration state, offering insights into ion-pairing and solvation phenomena.

In dilute aqueous solutions, the symmetric nitrate stretching mode appears at 1049 cm⁻¹, corresponding to free, fully hydrated nitrate ions [7] [8]. This frequency represents the nitrate anions in their least perturbed state, surrounded by water molecules in the primary solvation shell without direct interaction with calcium cations.

As solution concentration increases, the Raman spectrum shows progressive shifts to higher frequencies, indicating increasing ion-pairing and the formation of contact ion pairs [7] [8]. At moderate concentrations, a band appears at 1053 cm⁻¹, attributed to solvent-separated ion pairs where water molecules mediate the calcium-nitrate interaction. Further concentration increases lead to the development of a band at 1056 cm⁻¹, characteristic of contact ion pairs where calcium and nitrate ions are in direct contact.

The most concentrated solutions and solid-state samples exhibit bands approaching 1067 cm⁻¹, representative of extensively ion-paired systems approaching the anhydrous limit [7] [8]. This progression of Raman shifts provides a sensitive probe of the degree of ion association and the local environment of nitrate anions.

Frequency (cm⁻¹)AssignmentEnvironment
1049Free NO₃⁻ ionsDilute solution
1053Solvent-separated pairsModerate concentration
1056Contact ion pairsConcentrated solution
1067Extensive ion pairingAnhydrous limit

Nuclear Magnetic Resonance Spectroscopy Features

Nuclear magnetic resonance spectroscopy provides atomic-level insights into the hydration structure and dynamics of calcium nitrate hydrate systems [24] [25] [26] [27]. Both ¹H and multinuclear NMR techniques reveal information about water coordination, calcium environments, and dynamic exchange processes.

Proton NMR spectroscopy of hydrated calcium nitrate samples reveals multiple resonances corresponding to different water environments [24] [26]. The most prominent signal appears at 4.5 ppm, attributed to bulk water molecules in rapid exchange between bound and free states [26]. This resonance typically dominates the spectrum due to the high water content of hydrated samples.

Additional resonances appear in the 0.6-1.4 ppm region, corresponding to calcium-coordinated hydroxyl groups and water molecules in more restricted environments [26]. These signals provide evidence for the formation of calcium hydroxide species and hydrolysis products that develop under alkaline conditions typical of concentrated calcium nitrate solutions.

A characteristic peak at -0.05 ppm has been attributed to tetrahydroxyaluminate anions [Al(OH)₄]⁻, which form when calcium nitrate solutions interact with aluminum-containing materials [26]. This signal serves as a diagnostic marker for secondary reactions and provides insights into the chemical reactivity of the hydrate system.

Chemical Shift (ppm)AssignmentEnvironment
4.5Bulk waterRapid exchange
0.6-1.4Ca-OH groupsRestricted mobility
-0.05Al(OH)₄⁻Alkaline conditions

Advanced NMR techniques, including ²⁹Si magic angle spinning NMR, have been employed to study the interaction of calcium nitrate with silicate systems during cement hydration processes [25]. These studies reveal the formation of calcium silicate hydrate phases and provide insights into the accelerating effect of calcium nitrate on cementitious reactions.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (97.67%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Last modified: 08-16-2023

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